REACTION_CXSMILES
|
COC1C=CC(C[O:8][C:9]2[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])[O:13][CH:14]=2)=CC=1.FC(F)(F)C(O)=O>C1(OC)C=CC=CC=1>[OH:8][C:9]1[C:10](=[O:16])[CH:11]=[C:12]([CH3:15])[O:13][CH:14]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(COC=2C(C=C(OC2)C)=O)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Type
|
CUSTOM
|
Details
|
After stirring at the same temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The concentrate was separated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography (eluting solution; chloroform: methanol=20:1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(C=C(OC1)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |